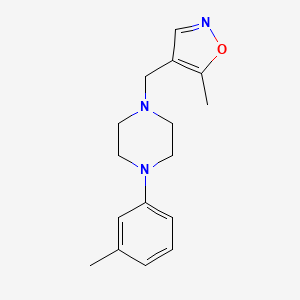

5-Methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole

Description

Properties

IUPAC Name |

5-methyl-4-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-13-4-3-5-16(10-13)19-8-6-18(7-9-19)12-15-11-17-20-14(15)2/h3-5,10-11H,6-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWKYCBBEYCLII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)CC3=C(ON=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through various methods, including the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine. This reaction can be carried out under catalyst-free and microwave-assisted conditions to improve efficiency.

Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures to 5-Methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole exhibit significant antitumor effects. Studies have shown that these compounds can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 0.48 | |

| Compound B | HCT-116 (Colon) | 0.19 | |

| Compound C | A549 (Lung) | 0.11 |

These findings suggest that the introduction of isoxazole and piperazine moieties enhances the cytotoxic potential against various cancer cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar derivatives have shown promising results against various bacterial strains, indicating potential applications in treating infections.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 12 µg/mL |

| Compound E | S. aureus | 10 µg/mL |

| Compound F | P. aeruginosa | 15 µg/mL |

The presence of both the isoxazole and piperazine structures appears to enhance the antimicrobial efficacy of these compounds, making them candidates for further development as antimicrobial agents.

Neurological Applications

Given the structural features of this compound, there is potential for applications in treating neurological disorders. Compounds with similar piperazine and isoxazole frameworks have been studied for their neuroprotective effects, suggesting possible utility in conditions such as Alzheimer’s disease and other neurodegenerative disorders.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Study on Anticancer Effects : A study demonstrated that a related compound exhibited significant antiproliferative activity against breast cancer cell lines, highlighting the potential for this class of compounds in cancer therapy .

- Neuroprotective Studies : Research has indicated that isoxazole derivatives can serve as PET ligands for imaging brain targets, suggesting their utility in neurological research .

Mechanism of Action

The mechanism of action of 5-Methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 5-Methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole, highlighting differences in core heterocycles, linker groups, substituents, and physicochemical properties:

Key Observations:

Core Heterocycle: The target compound’s isoxazole core is distinct from quinoline (), thiazole (), and pyrazolopyrimidine () derivatives. Isoxazoles are favored for their metabolic resistance compared to pyrazoles or thiazoles, which may undergo faster enzymatic degradation .

Linker Groups: The methylene linker (-CH2-) in the target compound offers simplicity and flexibility, contrasting with the rigid thiopyrimidine (-S-pyrimidine-CH2-) linkers in or carbonyl (-CO-) groups in quinoline derivatives ().

Piperazine Substituents :

- The m-tolyl group on the target’s piperazine introduces moderate steric bulk and electron-donating effects, differing from electron-withdrawing substituents like 2,3-dichlorophenyl () or fluorophenyl (). These variations impact solubility, lipophilicity, and receptor interactions .

Synthetic Yields and Purification :

- Piperazine-linked isoxazoles in exhibited moderate yields (40–60%), with purification via flash chromatography. The absence of a thiopyrimidine group in the target compound may simplify synthesis, though crystallization (as in and ) could be required for purity .

Spectral Characterization :

- Analogs in –7 were validated using 1H NMR, 13C NMR, and HRMS, with melting points correlating with structural rigidity (e.g., tert-butyl protection in 6f raised MP to 141–143°C). The target compound would likely require similar analytical confirmation .

Implications for Research and Development

The structural features of this compound position it as a promising candidate for further pharmacological evaluation. Its isoxazole core and piperazine-m-tolyl motif align with compounds studied for CNS activity (e.g., serotonin or dopamine receptor modulation), though direct biological data are lacking in the evidence . Comparative analysis suggests that replacing the thiopyrimidine linker (as in 6c) with a methylene group could reduce synthetic complexity while maintaining piperazine-mediated solubility. Future work should prioritize synthesizing the target compound and benchmarking it against analogs in bioassays, leveraging crystallography (e.g., SHELX-based methods, ) for structural validation .

Biological Activity

5-Methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole is a synthetic compound that belongs to the isoxazole class of heterocyclic compounds. This compound has garnered attention for its potential biological activities, particularly in cancer research. This article examines the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 2034245-54-8

- Molecular Weight : 271.36 g/mol

Cytotoxicity

Research indicates that derivatives of isoxazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study reported that certain isoxazole derivatives showed IC50 values ranging from 0.3 to 3.7 μM against liver cancer cells, indicating potent cytotoxicity .

Key findings include:

- Mechanism of Action : The cytotoxic effects are primarily attributed to the induction of oxidative stress, leading to apoptosis and cell cycle arrest. Specifically, the activation of the p53 protein and inhibition of the Akt signaling pathway were noted as critical mechanisms .

Antineoplastic Activity

The compound has been evaluated for its antineoplastic properties. In comparative studies, several synthesized isoxazole derivatives demonstrated enhanced antineoplastic activity compared to traditional agents like TRAIL (tumor necrosis factor-related apoptosis-inducing ligand). This suggests that isoxazoles may serve as promising candidates in cancer therapy .

Study on Liver Cancer Cells

In a detailed investigation involving liver cancer cell lines (Huh7 and Mahlavu), it was demonstrated that this compound induced significant apoptosis through oxidative stress mechanisms. The study highlighted that:

- Cell Cycle Arrest : The compound caused cell cycle arrest at different phases, notably influencing proteins associated with cell survival and apoptosis.

This study underscores the potential of this compound in targeting specific cancer pathways and enhancing therapeutic efficacy against liver tumors .

Comparative Analysis with Other Isoxazole Derivatives

A comparative analysis involving multiple isoxazole derivatives indicated that those with similar structural modifications exhibited varying degrees of cytotoxicity. For instance, derivatives with different substituents on the piperazine ring showed a spectrum of biological activities, emphasizing the importance of structural optimization in drug design .

Data Tables

| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 5-Methyl-4... | 0.3 - 3.7 | Liver Cancer (Huh7) | Induces oxidative stress; p53 activation |

| Other Isoxazole Derivative | Varies | Various Cancer Lines | Cell cycle arrest; apoptosis induction |

Q & A

Basic Question: What synthetic strategies are optimal for preparing 5-methyl-4-((4-(m-tolyl)piperazin-1-yl)methyl)isoxazole?

Methodological Answer:

The synthesis typically involves coupling an isoxazole core with a piperazine derivative. A common approach includes:

- Step 1: Synthesis of the isoxazole moiety via cyclocondensation of hydroxylamine with β-keto esters or nitriles under acidic conditions.

- Step 2: Functionalization of the piperazine ring at the 4-position with an m-tolyl group via nucleophilic aromatic substitution or Buchwald-Hartwig amination.

- Step 3: Alkylation of the isoxazole at the 4-position using a chloromethyl intermediate, followed by coupling with the pre-synthesized 4-(m-tolyl)piperazine.

Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for alkylation), and purification via column chromatography or recrystallization .

Basic Question: How can structural characterization of this compound be rigorously validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions (e.g., methyl group at C5 of isoxazole, m-tolyl protons on piperazine).

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns consistent with the expected structure.

- X-ray Crystallography: Resolve crystal structures using programs like SHELXL (for small molecules) to confirm stereochemistry and bond lengths. SHELX refinement protocols are critical for minimizing residuals (e.g., R1 < 0.05) .

Advanced Question: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

Discrepancies in activity (e.g., antimicrobial vs. neuroprotective assays) may arise from:

- Assay-Specific Conditions: Validate protocols (e.g., MIC vs. IC50 measurements) and control for variables like solvent effects (DMSO tolerance in cell cultures).

- Target Selectivity: Perform receptor-binding studies (e.g., GPCR panels) to identify off-target interactions. For example, piperazine derivatives often exhibit affinity for dopamine or serotonin receptors, which could confound results .

- Metabolic Stability: Use hepatic microsome assays to assess if metabolite interference explains inconsistent in vitro/in vivo data .

Advanced Question: What computational methods are suitable for predicting the pharmacological profile of this compound?

Methodological Answer:

- Molecular Docking: Screen against targets like pantothenate synthetase (for antimicrobial activity) or neurodegenerative disease-related proteins (e.g., NAIP). Use AutoDock Vina with optimized force fields to model binding poses .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC50 data from analogous isoxazole-piperazine hybrids .

- MD Simulations: Run 100-ns molecular dynamics simulations to assess stability of ligand-receptor complexes (e.g., GPCRs) and identify critical residues for mutagenesis studies .

Basic Question: What in vitro assays are recommended for preliminary biological screening?

Methodological Answer:

- Antimicrobial Activity: Follow CLSI guidelines for broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include fluorophenylthio-isoxazole derivatives as positive controls .

- Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices.

- Enzyme Inhibition: Test against acetylcholinesterase (for neuroprotection) or β-lactamase (for antibiotic resistance) using spectrophotometric methods .

Advanced Question: How can structure-activity relationships (SARs) be systematically explored for this compound?

Methodological Answer:

- Variation of Substituents: Synthesize analogs with halogenated m-tolyl groups (e.g., 4-fluoro, 4-chloro) to assess electronic effects on receptor binding.

- Scaffold Hybridization: Replace the isoxazole with thiazole or pyrazole cores to evaluate ring-specific bioactivity.

- Pharmacophore Mapping: Overlay active/inactive analogs in software like Schrödinger’s Phase to identify essential moieties (e.g., piperazine’s nitrogen atoms for H-bonding) .

Basic Question: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC: Use C18 columns with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile + 0.1% TFA) to quantify impurities (<0.5%).

- Melting Point: Confirm consistency with literature values (±2°C).

- Elemental Analysis: Validate C, H, N percentages within ±0.3% of theoretical values .

Advanced Question: How can researchers address low solubility in aqueous buffers during formulation?

Methodological Answer:

- Salt Formation: React the free base with HCl or citric acid to improve hydrophilicity.

- Nanoparticle Encapsulation: Use PLGA or liposomal carriers to enhance bioavailability. Optimize particle size (<200 nm) via dynamic light scattering (DLS).

- Co-Solvent Systems: Test PEG-400 or cyclodextrin-based solutions for in vivo dosing .

Advanced Question: What strategies mitigate metabolic instability in piperazine-containing compounds?

Methodological Answer:

- N-Methylation: Introduce methyl groups to piperazine nitrogens to block oxidative dealkylation.

- Isosteric Replacement: Substitute piperazine with morpholine or piperidine rings to reduce CYP450 metabolism.

- Prodrug Design: Mask primary amines with acetyl or tert-butoxycarbonyl (Boc) groups, cleaved in vivo by esterases .

Basic Question: How should researchers handle discrepancies in spectroscopic data during synthesis?

Methodological Answer:

- Repeat Characterization: Re-run NMR/MS under identical conditions to rule out instrumentation errors.

- Alternative Solvents: Use deuterated DMSO or CDCl3 to resolve signal overlap in crowded regions (e.g., aromatic protons).

- Independent Synthesis: Validate intermediates via alternative routes (e.g., Grignard vs. Wittig reactions) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.